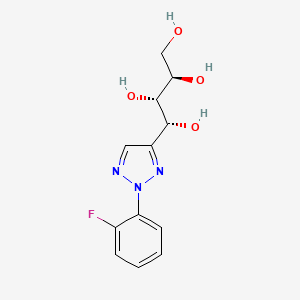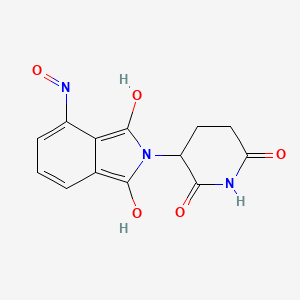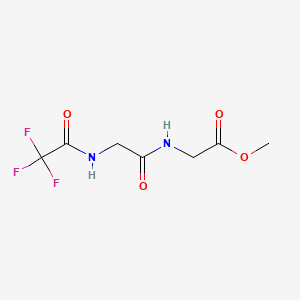
N-(N-(Trifluoroacetyl)glycyl)glycine methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(N-(Trifluoroacetyl)glycyl)glycine methyl ester is a chemical compound with the molecular formula C7H9F3N2O4 It is a derivative of glycine, where the amino group is substituted with a trifluoroacetyl group and the carboxyl group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-(Trifluoroacetyl)glycyl)glycine methyl ester typically involves the following steps:
Trifluoroacetylation: Glycine is reacted with trifluoroacetic anhydride in the presence of a base such as pyridine to form N-(trifluoroacetyl)glycine.
Peptide Coupling: The N-(trifluoroacetyl)glycine is then coupled with glycine methyl ester hydrochloride using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).
Purification: The resulting product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of industrial-scale equipment for synthesis and purification.
Chemical Reactions Analysis
Types of Reactions
N-(N-(Trifluoroacetyl)glycyl)glycine methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The trifluoroacetyl group can be substituted with other acyl groups under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used for hydrolysis.
Substitution: Acyl chlorides or anhydrides in the presence of a base can be used for substitution reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products Formed
Hydrolysis: Glycine and trifluoroacetic acid.
Substitution: N-(acyl)glycylglycine methyl ester.
Reduction: N-(trifluoroacetyl)glycylglycine methyl ester.
Scientific Research Applications
N-(N-(Trifluoroacetyl)glycyl)glycine methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies involving peptide synthesis and modification.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(N-(Trifluoroacetyl)glycyl)glycine methyl ester involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The ester group can be hydrolyzed to release the active carboxylic acid, which can then interact with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- N-(Trifluoroacetyl)glycine
- Glycine methyl ester
- N-(Acetyl)glycylglycine methyl ester
Uniqueness
N-(N-(Trifluoroacetyl)glycyl)glycine methyl ester is unique due to the presence of both the trifluoroacetyl and ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
433-33-0 |
|---|---|
Molecular Formula |
C7H9F3N2O4 |
Molecular Weight |
242.15 g/mol |
IUPAC Name |
methyl 2-[[2-[(2,2,2-trifluoroacetyl)amino]acetyl]amino]acetate |
InChI |
InChI=1S/C7H9F3N2O4/c1-16-5(14)3-11-4(13)2-12-6(15)7(8,9)10/h2-3H2,1H3,(H,11,13)(H,12,15) |
InChI Key |
VQFVYTURUFTZIM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CNC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![azanium;[(2R,3S,4R,5S)-5-[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13417303.png)
![2-tert-Butylimino-5-(4-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one](/img/structure/B13417327.png)
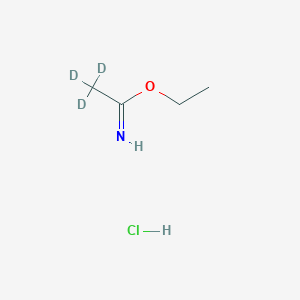
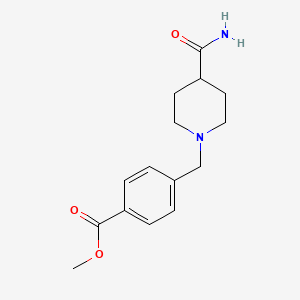
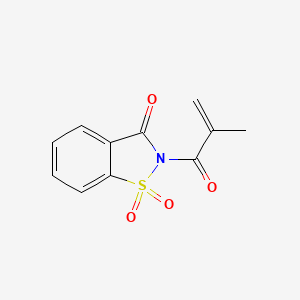
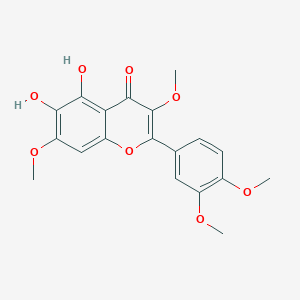
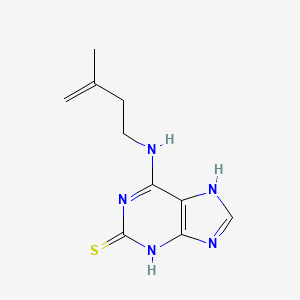
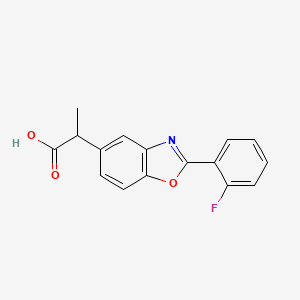
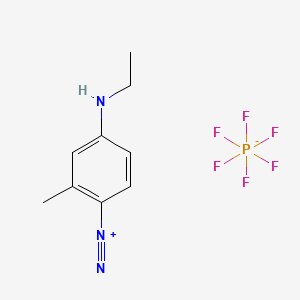
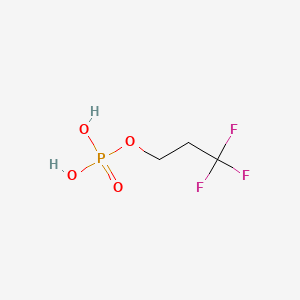
![4'-[(Prop-2-yn-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B13417389.png)
![N-(4-aminocyclohexyl)-2-(3-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B13417392.png)
